molecular formula C8H12 B14583694 (1R)-Bicyclo[3.2.1]oct-2-ene CAS No. 61617-43-4

(1R)-Bicyclo[3.2.1]oct-2-ene

Cat. No.: B14583694
CAS No.: 61617-43-4
M. Wt: 108.18 g/mol
InChI Key: YEHSTKKZWWSIMD-GVHYBUMESA-N
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Description

(1R)-Bicyclo[321]oct-2-ene is an organic compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[321]octane skeleton with a double bond at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-Bicyclo[3.2.1]oct-2-ene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride, under controlled conditions, yields the desired bicyclic compound. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R)-Bicyclo[3.2.1]oct-2-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or diols.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated bicyclic compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids (for epoxidation) and osmium tetroxide (for dihydroxylation).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.

Major Products Formed

    Epoxides: Formed through epoxidation reactions.

    Diols: Result from dihydroxylation reactions.

    Halogenated Compounds: Produced through halogenation reactions.

Scientific Research Applications

(1R)-Bicyclo[3.2.1]oct-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-Bicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets through its double bond and bicyclic structure. The compound can participate in various chemical reactions, forming intermediates that interact with specific pathways. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with a similar structure but different ring size.

    Bicyclo[3.3.1]non-2-ene: A larger bicyclic compound with an additional carbon atom in the ring system.

Uniqueness

(1R)-Bicyclo[3.2.1]oct-2-ene is unique due to its specific ring size and the position of the double bond, which confer distinct chemical properties and reactivity. Its structural features make it a valuable compound for various synthetic and industrial applications.

Properties

CAS No.

61617-43-4

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(1R)-bicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C8H12/c1-2-7-4-5-8(3-1)6-7/h1-2,7-8H,3-6H2/t7-,8?/m1/s1

InChI Key

YEHSTKKZWWSIMD-GVHYBUMESA-N

Isomeric SMILES

C1CC2CC=C[C@H]1C2

Canonical SMILES

C1CC2CC1CC=C2

Origin of Product

United States

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